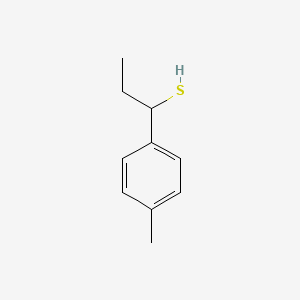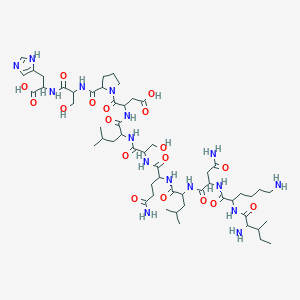
(3-Bromo-benzyl)-(2-trifluoromethylsulfanyl-ethyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromo-benzyl)-(2-trifluoromethylsulfanyl-ethyl)-amine is an organic compound that features a benzyl group substituted with a bromine atom and an ethylamine group substituted with a trifluoromethylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-benzyl)-(2-trifluoromethylsulfanyl-ethyl)-amine typically involves multiple steps:
Bromination of Benzyl Group: The starting material, benzyl bromide, is prepared by the bromination of toluene using bromine or N-bromosuccinimide (NBS) under radical conditions.
Formation of Trifluoromethylsulfanyl Group: The trifluoromethylsulfanyl group can be introduced via nucleophilic substitution reactions involving trifluoromethylthiolating agents.
Coupling Reaction: The final step involves coupling the brominated benzyl compound with the ethylamine derivative under suitable conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding benzylamine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be used under basic conditions.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Benzylamine.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3-Bromo-benzyl)-(2-trifluoromethylsulfanyl-ethyl)-amine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (3-Bromo-benzyl)-(2-trifluoromethylsulfanyl-ethyl)-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine and trifluoromethylsulfanyl groups can participate in various binding interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl bromide: Similar structure but lacks the trifluoromethylsulfanyl group.
Trifluoromethylbenzylamine: Contains the trifluoromethyl group but not the bromine atom.
Benzylamine: Lacks both the bromine and trifluoromethylsulfanyl groups.
Uniqueness
(3-Bromo-benzyl)-(2-trifluoromethylsulfanyl-ethyl)-amine is unique due to the presence of both the bromine and trifluoromethylsulfanyl groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s reactivity and potential for diverse applications in research and industry .
Propiedades
Fórmula molecular |
C10H11BrF3NS |
|---|---|
Peso molecular |
314.17 g/mol |
Nombre IUPAC |
N-[(3-bromophenyl)methyl]-2-(trifluoromethylsulfanyl)ethanamine |
InChI |
InChI=1S/C10H11BrF3NS/c11-9-3-1-2-8(6-9)7-15-4-5-16-10(12,13)14/h1-3,6,15H,4-5,7H2 |
Clave InChI |
QXLWGUUHMWDRIG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)CNCCSC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Dimethyl 3-(bromomethyl)-5-[(thien-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B12117096.png)



![6,7,9,10,17,18-Hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine-3,13-diamine](/img/structure/B12117118.png)
![5H-Thiazolo[3,2-a]pyrimidine-5,7(6H)-dione,2,3-dihydro-](/img/structure/B12117124.png)
![(2-Methoxyethyl)[(2,3,4,5-tetramethylphenyl)sulfonyl]amine](/img/structure/B12117127.png)


